Cas no 2803820-05-3 (1,1-Dimethylethyl α-(carboxyamino)-4-oxazolepropanoate)

1,1-Dimethylethyl α-(carboxyamino)-4-oxazolepropanoate structure
2803820-05-3 structure
Product name:1,1-Dimethylethyl α-(carboxyamino)-4-oxazolepropanoate
CAS No:2803820-05-3
MF:C11H16N2O5
MW:256.255143165588
CID:6399804

1,1-Dimethylethyl α-(carboxyamino)-4-oxazolepropanoate Chemical and Physical Properties

Names and Identifiers

    • 1,1-Dimethylethyl α-(carboxyamino)-4-oxazolepropanoate
    • Inchi: 1S/C11H16N2O5/c1-11(2,3)18-9(14)8(13-10(15)16)4-7-5-17-6-12-7/h5-6,8,13H,4H2,1-3H3,(H,15,16)
    • InChI Key: IUVFSTNNFDMDIT-UHFFFAOYSA-N
    • SMILES: O1C=C(CC(NC(O)=O)C(OC(C)(C)C)=O)N=C1

Experimental Properties

  • Density: 1.252±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: -2.20±0.12(Predicted)

1,1-Dimethylethyl α-(carboxyamino)-4-oxazolepropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37419319-1.0g
[1-(tert-butoxy)-3-(1,3-oxazol-4-yl)-1-oxopropan-2-yl]carbamic acid
2803820-05-3 95.0%
1.0g
$0.0 2025-03-18

Additional information on 1,1-Dimethylethyl α-(carboxyamino)-4-oxazolepropanoate

Introduction to Compound with CAS No. 2803820-05-3 and Product Name: 1,1-Dimethylethyl α-(carboxyamino)-4-oxazolepropanoate

The compound identified by the CAS number 2803820-05-3 and the product name 1,1-Dimethylethyl α-(carboxyamino)-4-oxazolepropanoate represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and biochemical studies.

The molecular structure of 1,1-Dimethylethyl α-(carboxyamino)-4-oxazolepropanoate incorporates several key functional groups that contribute to its reactivity and biological activity. The presence of a dimethyl tert-butyl group at the 1-position provides steric hindrance, which can influence the compound's interactions with biological targets. Additionally, the α-carboxyamino moiety introduces both acidic and basic properties, making it a versatile intermediate in synthetic chemistry. The 4-oxazolepropanoate backbone further enhances the compound's complexity, offering multiple sites for functionalization and modification.

Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug design. The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen atoms, is known for its broad spectrum of biological activities. Studies have demonstrated that oxazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the α-carboxyamino group into this framework suggests potential applications in modulating enzyme activities and receptor interactions, which are critical for therapeutic intervention.

In the context of drug development, 1,1-Dimethylethyl α-(carboxyamino)-4-oxazolepropanoate has been explored as a precursor in synthesizing novel pharmacophores. The tert-butyl group at the 1-position not only provides steric bulk but also serves as a handle for further chemical modifications. This allows researchers to tailor the compound's properties for specific biological targets. For instance, modifications at this position can enhance binding affinity or improve metabolic stability, key factors in drug optimization.

Advances in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling studies have been conducted to predict the binding modes of 1,1-Dimethylethyl α-(carboxyamino)-4-oxazolepropanoate with various biological targets. These simulations have revealed promising interactions with enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation. The ability to predict such interactions computationally significantly accelerates the drug discovery process.

The synthesis of 1,1-Dimethylethyl α-(carboxyamino)-4-oxazolepropanoate involves multi-step organic reactions that require careful optimization. Recent methodologies have focused on green chemistry principles to minimize waste and improve yield. Catalytic processes have been employed to enhance reaction efficiency, reducing the need for harsh reagents or solvents. These innovations align with global efforts to promote sustainable chemical practices.

Biological assays have been performed to evaluate the pharmacological profile of 1,1-Dimethylethyl α-(carboxyamino)-4-oxazolepropanoate. Initial results indicate moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Further studies are underway to investigate its mechanisms of action and to identify optimal dosing regimens. The compound's dual functionality—both as an acid and a base—may play a crucial role in its therapeutic effects.

The role of structural analogs in drug development cannot be overstated. By systematically varying substituents on the core scaffold of 1,1-Dimethylethyl α-(carboxyamino)-4-oxazolepropanoate, researchers can fine-tune its biological activity. This approach has led to the discovery of several lead compounds with enhanced efficacy and reduced toxicity. The oxazole ring remains a cornerstone in this endeavor due to its ability to modulate multiple biological pathways.

Future directions in research may explore the use of 1,1-Dimethylethyl α-(carboxyamino)-4-oxazolepropanoate as a chiral building block for enantiomerically pure drugs. Chirality is a critical factor in pharmaceuticals, as enantiomers can exhibit vastly different biological activities. Advances in asymmetric synthesis could enable the production of highly selective analogs with improved therapeutic profiles.

The integration of artificial intelligence (AI) into drug discovery has revolutionized how new compounds are identified and optimized. AI algorithms can analyze vast datasets to predict promising candidates like 1,1-Dimethylethyl α-(carboxyamino)-4-oxazolepropanoate based on their structural features and predicted biological activities. This technology has significantly reduced the time required to identify lead compounds from months or years to mere weeks or days.

In conclusion, 2803820-05-3 is not just a numerical identifier but represents a beacon of innovation in chemical biology and pharmaceutical research. The product name * 1, 1 -Dimethylethyl α - ( carboxyamino ) - 4 - oxazolepropanoate* encapsulates decades of research aimed at creating molecules that can interact selectively with biological targets to modulate disease processes. As we continue to unravel the complexities of life at the molecular level, 2803820-05-3* stands as a testament to human ingenuity and our relentless pursuit of healthier futures.

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